Cas no 152110-07-1 (Methyl (2R)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate)

Methyl (2R)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate structure
152110-07-1 structure
Product name:Methyl (2R)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate
CAS No:152110-07-1
MF:C31H38O11
MW:586.62683057785
CID:207607

Methyl (2R)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate Chemical and Physical Properties

Names and Identifiers

    • 7,11-Methano-2H-cycloocta[f][2]benzopyran-8-aceticacid, a,10-bis(acetyloxy)-4-(3-furanyl)-1,4,4a,5,6,6a,7,8,9,10,11,12b-dodecahydro-11-hydroxy-4a,7,9,9-tetramethyl-2,13-dioxo-,methyl ester, (aR,4R,4aR,6aS,7R,8S,10S,11R,12bS)-
    • 7,11-Methano-2H-cycloocta[f][2]benzopyran-8-aceticacid, a,10-bis(acetyloxy)-4-(3-furanyl)-1,4,4a,5,6,6a,7,8,9,10,11,12b-dodec
    • 7,11-Methano-2H-cycloocta[f][2]benzopyran-8-aceticacid, a,10-bis(acetyloxy)-4-(3-furanyl)-1,4,4a,5,6,6a,7,8,9,10,11,12b-dodecahydro-11-hydroxy-4a,7,9,9-tetramethyl-2,13-dioxo-,methyl ester, (aR,4R,4aR
    • 7,11-Methano-2H-cycloocta[f][2]benzopyran-8-aceticacid, a,10-bis(acetyloxy)-4-(3-furanyl)-1,4,4a,5,6,6a,7,8,9,10,11,12b-dodecahydro-11-hydroxy-4a,7,9,9-tetramethyl-2,13-dioxo-,methyl ester, [4R-[4a,4aa,6aa,7a,8a(R*),10b,11b,12ba]]-
    • Humilinolide D
    • Methyl (2R)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,
    • Methyl (2R)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate
    • Inchi: 1S/C31H38O11/c1-15(32)40-22(25(35)38-7)23-28(3,4)27(41-16(2)33)31(37)13-18-19(30(23,6)26(31)36)8-10-29(5)20(18)12-21(34)42-24(29)17-9-11-39-14-17/h9,11,13-14,19-20,22-24,27,37H,8,10,12H2,1-7H3/t19-,20-,22+,23-,24-,27-,29+,30+,31-/m0/s1
    • InChI Key: CJRRTSUMKVNBCH-DMQNFUBZSA-N
    • SMILES: O[C@@]12C=C3[C@@H]4CC(=O)O[C@@H](C5=COC=C5)[C@]4(C)CC[C@@H]3[C@@](C)(C1=O)[C@@H]([C@H](C(=O)OC)OC(C)=O)C(C)(C)[C@@H]2OC(C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 11
  • Heavy Atom Count: 42
  • Rotatable Bond Count: 8
  • Complexity: 1240
  • XLogP3: 1.83
  • Topological Polar Surface Area: 156

Methyl (2R)-2-acetyloxy-2-[(1R,2S,5R,6R,10S,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate Related Literature

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